molecular formula C19H15F3N2OS B3150217 2-[(3-methylbenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 685109-29-9

2-[(3-methylbenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No. B3150217
CAS RN: 685109-29-9
M. Wt: 376.4 g/mol
InChI Key: JNUHFENNCMMYPG-UHFFFAOYSA-N
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Description

The compound “2-[(3-methylbenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone” is a complex organic molecule that contains several functional groups. These include a pyrimidinone ring, a trifluoromethyl group, a phenyl group, and a sulfanyl group attached to a methylbenzyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrimidinone ring. The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the trifluoromethyl group might undergo reactions involving the breaking of the carbon-fluorine bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of a trifluoromethyl group could increase the compound’s stability and electronegativity .

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a chemical reaction), it’s difficult to comment on the mechanism of action .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and reactivity. It could potentially be used in the development of new materials or pharmaceuticals .

properties

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]-3-phenyl-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2OS/c1-13-6-5-7-14(10-13)12-26-18-23-16(19(20,21)22)11-17(25)24(18)15-8-3-2-4-9-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUHFENNCMMYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC(=CC(=O)N2C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701133966
Record name 2-[[(3-Methylphenyl)methyl]thio]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

685109-29-9
Record name 2-[[(3-Methylphenyl)methyl]thio]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685109-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(3-Methylphenyl)methyl]thio]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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